molecular formula C18H17N3O4 B2600028 Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylcarbamoyl]benzoate CAS No. 2415624-42-7

Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylcarbamoyl]benzoate

Cat. No. B2600028
CAS RN: 2415624-42-7
M. Wt: 339.351
InChI Key: FQKIHLNTLYBPIJ-UHFFFAOYSA-N
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Description

Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylcarbamoyl]benzoate is a chemical compound that has been studied for its potential applications in scientific research. It is a synthetic molecule that has been designed to target specific biological pathways and processes. In

Mechanism of Action

The mechanism of action of Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylcarbamoyl]benzoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, this compound has been shown to modulate the activity of the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylcarbamoyl]benzoate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, and it has also been shown to have anti-inflammatory effects. Additionally, this compound has been shown to modulate the activity of the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylcarbamoyl]benzoate in lab experiments is that it is a synthetic molecule that can be easily synthesized and purified. Additionally, this compound has been shown to have activity against certain types of cancer cells and has been investigated for its potential use as an anti-inflammatory agent. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylcarbamoyl]benzoate. One area of research could focus on elucidating the mechanism of action of this compound, which could lead to the development of more targeted and effective therapies for cancer and inflammation. Additionally, this compound could be further investigated for its potential use in other biological pathways and processes. Finally, future studies could focus on optimizing the synthesis and purification of this compound to improve its yield and purity.

Synthesis Methods

Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylcarbamoyl]benzoate is synthesized using a multi-step process. The starting material is 2-methylpyrazole, which is reacted with furan-2-carbaldehyde to form a furanopyrazole intermediate. This intermediate is then reacted with benzoic acid to form the final product, Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylcarbamoyl]benzoate. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylcarbamoyl]benzoate has been studied for its potential applications in scientific research. It has been shown to have activity against certain types of cancer cells, and it has also been studied for its potential use as an anti-inflammatory agent. Additionally, this compound has been investigated for its ability to modulate specific biological pathways, such as the Wnt/β-catenin signaling pathway.

properties

IUPAC Name

methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-21-15(9-10-20-21)16-8-7-14(25-16)11-19-17(22)12-3-5-13(6-4-12)18(23)24-2/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKIHLNTLYBPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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